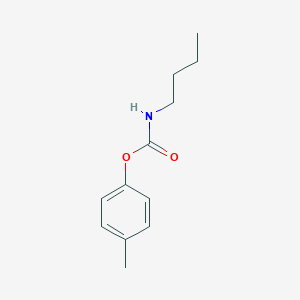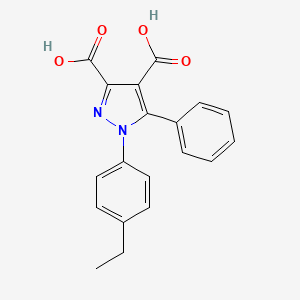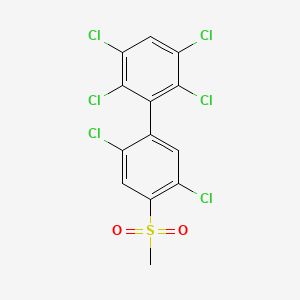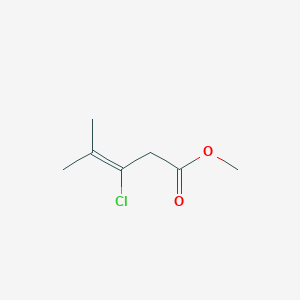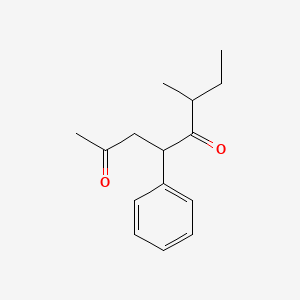![molecular formula C15H13NO2 B14335738 Ethyl 1H-benzo[G]indole-3-carboxylate CAS No. 104680-99-1](/img/structure/B14335738.png)
Ethyl 1H-benzo[G]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H-benzo[G]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[G]indole-3-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1H-benzo[G]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1H-benzo[G]indole-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 1H-benzo[G]indole-3-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like tryptophan dioxygenase, which plays a role in the metabolism of tryptophan . Additionally, its ability to undergo electrophilic substitution makes it a versatile compound in medicinal chemistry .
Similar Compounds:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of active molecules and biologically active structures.
Ethyl indole-3-carboxylate: Used in the synthesis of indole-based inhibitors and antimicrobial agents.
1H-Benzo[G]indole-3-carboxaldehyde: Utilized in the preparation of tryptophan dioxygenase inhibitors and anticancer immunomodulators.
Uniqueness: this compound stands out due to its specific functional groups that allow for diverse chemical modifications. Its unique structure enables it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
| 104680-99-1 | |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-16-14-11-6-4-3-5-10(11)7-8-12(13)14/h3-9,16H,2H2,1H3 |
InChI-Schlüssel |
ZXZFOADULJTQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




